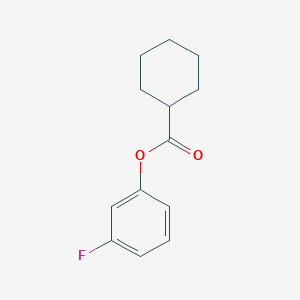
Cyclohexanecarboxylic acid, 3-fluorophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarboxylic acid, 3-fluorophenyl ester is an organic compound with the molecular formula C13H15FO2 and a molecular weight of 222.26 g/mol . This compound is characterized by the presence of a cyclohexane ring attached to a carboxylic acid group, which is esterified with a 3-fluorophenyl group . It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanecarboxylic acid, 3-fluorophenyl ester can be synthesized through the esterification of cyclohexanecarboxylic acid with 3-fluorophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, 3-fluorophenyl ester undergoes various chemical reactions, including:
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products Formed
Hydrolysis: Cyclohexanecarboxylic acid and 3-fluorophenol.
Reduction: Cyclohexanemethanol and 3-fluorophenol.
Substitution: Various substituted phenyl esters depending on the nucleophile used.
Scientific Research Applications
Cyclohexanecarboxylic acid, 3-fluorophenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexanecarboxylic acid, 3-fluorophenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with biological pathways . The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanecarboxylic acid, 4-cyano-3-fluorophenyl ester
- Cyclohexanecarboxylic acid, 4-cyano-3,5-difluorophenyl ester
- Cyclohexanecarboxylic acid, 4-cyano-3,5-difluorophenyl ester
Uniqueness
Cyclohexanecarboxylic acid, 3-fluorophenyl ester is unique due to the presence of a single fluorine atom at the 3-position of the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
78322-89-1 |
|---|---|
Molecular Formula |
C13H15FO2 |
Molecular Weight |
222.25 g/mol |
IUPAC Name |
(3-fluorophenyl) cyclohexanecarboxylate |
InChI |
InChI=1S/C13H15FO2/c14-11-7-4-8-12(9-11)16-13(15)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 |
InChI Key |
YDRJRZATXHNIOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)OC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















